![molecular formula C11H8Cl2N2O B183596 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 33098-21-4](/img/structure/B183596.png)
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
“4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one” is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.098 . It is also known by various synonyms such as 4,5-dichloro-2-4-methylphenyl-2,3-dihydropyridazin-3-one, 4,5-dichloro-2-4-methylphenyl pyridazin-3-one, and others .
Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one” consists of a pyridazinone ring substituted with two chlorine atoms and a 4-methylphenyl group .
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research by Husain et al. (2017) explored the synthesis of novel pyridazine derivatives, including 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, and evaluated their analgesic and anti-inflammatory activities. The study found that certain compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential applications in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).
Crystal Structures and Interactions
Dadou et al. (2019) examined the crystal structures and Hirshfeld surface analyses of derivatives of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one. The study provided insight into the molecular interactions and structural properties, which can be crucial for understanding the compound's behavior in various applications (Dadou et al., 2019).
Anticonvulsant and Muscle Relaxant Activities
Sharma et al. (2013) synthesized and evaluated derivatives of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one for anticonvulsant and muscle relaxant activities. The study found promising results, with certain compounds showing significant activity, indicating potential uses in treating convulsions and muscle relaxation (Sharma et al., 2013).
Synthesis of Novel Derivatives
Soliman and El-Sakka (2011) described the synthesis of various derivatives of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one. This research adds to the understanding of the compound's chemical behavior and potential for forming diverse derivatives with various applications (Soliman & El-Sakka, 2011).
Carboxylic Anhydrides Synthesis
Kim et al. (2003) presented a novel synthesis method for carboxylic anhydrides using 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, indicating the compound's potential use in organic synthesis and the production of carboxylic anhydrides (Kim et al., 2003).
Anticancer Activity
Mehvish and Kumar (2022) aimed to synthesize new 3(2h)-one pyridazinone derivatives, including 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, to explore their antioxidant and potential anticancer activities. This research suggests possible applications in anticancer drug development (Mehvish & Kumar, 2022).
Base Oil Improvement
Nessim (2017) conducted a study on the synthesis of Pyridazinone derivatives for base oil improvement. The research explored the use of these compounds as antioxidants and corrosion inhibitors, demonstrating industrial applications (Nessim, 2017).
Safety And Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCMQKRJFNLHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379204 |
Source
|
Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
33098-21-4 |
Source
|
Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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